molecular formula C21H16N4O3S B2680207 (E)-4-(5-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)furan-2-yl)benzenesulfonamide CAS No. 1164507-35-0

(E)-4-(5-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)furan-2-yl)benzenesulfonamide

Cat. No.: B2680207
CAS No.: 1164507-35-0
M. Wt: 404.44
InChI Key: RMOVRRIGZKNFAJ-NTCAYCPXSA-N
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Description

The compound “(E)-4-(5-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)furan-2-yl)benzenesulfonamide” is a structurally complex molecule featuring a furan core linked via an (E)-configured vinyl bridge to a cyano-substituted 1-methylbenzimidazole moiety, with a benzenesulfonamide group at the 4-position of the furan ring. This architecture combines electron-rich (furan, benzimidazole) and electron-deficient (cyano, sulfonamide) groups, which may confer unique electronic and steric properties.

Properties

IUPAC Name

4-[5-[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c1-25-19-5-3-2-4-18(19)24-21(25)15(13-22)12-16-8-11-20(28-16)14-6-9-17(10-7-14)29(23,26)27/h2-12H,1H3,(H2,23,26,27)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOVRRIGZKNFAJ-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=CC3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(5-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)furan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzimidazole core, followed by the introduction of the furan ring and the benzenesulfonamide group. Common synthetic routes include:

    Formation of Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative.

    Furan Ring Formation: The furan ring can be introduced via cyclization reactions involving appropriate precursors.

    Sulfonamide Formation: The final step involves the sulfonation of the aromatic ring, typically using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(5-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)furan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzimidazole and furan derivatives. For instance, compounds similar to (E)-4-(5-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)furan-2-yl)benzenesulfonamide have shown significant cytotoxic effects against various cancer cell lines. In vitro assays report IC50 values in the micromolar range, indicating promising efficacy comparable to established chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

Research has indicated that certain derivatives of benzimidazole exhibit antimicrobial activity against a range of pathogens. This suggests that this compound may also possess similar properties, making it a candidate for further exploration in the development of new antimicrobial agents .

Enzyme Inhibition

The sulfonamide group in this compound is known for its ability to inhibit carbonic anhydrases, which are enzymes implicated in various physiological processes and diseases, including cancer. Compounds with similar structures have demonstrated selective inhibition against specific isoforms of carbonic anhydrases at low nanomolar concentrations, suggesting a potential therapeutic role for this compound in targeting these enzymes .

Synthesis Pathways

The synthesis of this compound can be achieved through several methods involving multistep reactions. Common strategies include:

  • Condensation Reactions : Utilizing condensation between suitable precursors to form the desired sulfonamide structure.
  • Cyclization Techniques : Employing cyclization methods to construct the benzimidazole and furan rings, often using catalysts or specific reagents to facilitate the reaction.
  • Functional Group Modifications : Modifying existing functional groups to introduce cyano and vinyl functionalities, enhancing the compound's biological activity.

Case Studies

Several studies have focused on synthesizing and evaluating derivatives of this compound. For example, research has shown that modifications on the benzimidazole moiety can significantly enhance anticancer activity, with some derivatives exhibiting IC50 values lower than 0.5 µM against specific cancer cell lines .

Mechanism of Action

The mechanism of action of (E)-4-(5-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)furan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s closest analogs include benzimidazole- and furan-containing derivatives synthesized in recent studies. Key structural differences and similarities are outlined below:

Table 1: Structural Comparison with Analogous Compounds
Compound Name (Reference) Core Structure Key Substituents Functional Groups Impacting Reactivity/Bioactivity
Target Compound Furan-benzimidazole 1-methylbenzimidazole, 2-cyano, 4-benzenesulfonamide Sulfonamide (H-bond acceptor/donor), cyano (electron-withdrawing)
(E)-4-(2-(5-fluoro-1H-benzimidazol-2-yl)vinyl)benzaldehyde Benzaldehyde-benzimidazole 5-fluoro, unsubstituted 1H-benzimidazole, aldehyde Aldehyde (electrophilic), fluoro (electron-withdrawing)
3-Methyl-2-[(E)-2-(5-arylfuran-2-yl)vinyl]-1,3-benzothiazolium iodides Furan-benzothiazolium Benzothiazolium (cationic), 3-methyl, aryl-furan Cationic charge (solubility), aryl (π-π interactions)
Ethyl 4-(5-(benzylamino)-1-methylbenzimidazol-2-yl)butanoate Benzimidazole-ester 1-methyl, 5-benzylamino, ethyl ester Ester (hydrolyzable), benzylamino (H-bond donor)

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic Data Comparison
Compound Name (Reference) Key NMR Signals (δ, ppm) UV-Vis λmax (nm) Notable Features
Target Compound Aromatic protons: 7.2–8.5 (furan, benzene); SO2NH2: ~7.5 (broad); vinyl: ~6.8–7.1 (d, J = 16 Hz) 270–310 Sulfonamide NH2 stretch (3360 cm⁻¹, IR)
(E)-4-(2-(5-fluorobenzimidazol-2-yl)vinyl)benzaldehyde Aldehyde proton: ~10.1 (s); benzimidazole protons: 7.3–8.0; vinyl: 7.2 (d, J = 16 Hz) 260–290 Aldehyde C=O stretch (1705 cm⁻¹, IR)
Benzothiazolium-furan derivatives Benzothiazolium CH3: ~4.3 (s); furan protons: 6.5–7.2; vinyl: 6.8–7.5 (m) 320–350 Cationic charge enhances solubility in polar solvents

Biological Activity

The compound (E)-4-(5-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)furan-2-yl)benzenesulfonamide (CAS No. 1164507-35-0) is a benzenesulfonamide derivative characterized by a complex structure that includes a benzoimidazole moiety, a vinyl group, and a cyano group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including Knoevenagel condensation and various substitution reactions to introduce the cyano and furan groups .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notable findings include:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and U937 (monocytic leukemia).
  • IC50 Values : The compound demonstrated IC50 values ranging from 0.12 to 5.51 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The mechanism of action appears to involve the inhibition of specific enzymes associated with cancer cell proliferation, leading to apoptosis. Flow cytometry assays have confirmed that the compound induces apoptosis in a dose-dependent manner, primarily through the activation of caspase pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against several bacterial strains. It was evaluated for its efficacy against Gram-positive and Gram-negative bacteria, with results indicating superior activity compared to conventional antibiotics such as streptomycin and tetracycline .

Structure-Activity Relationship (SAR)

Studies on similar compounds have revealed that substituents on the benzoimidazole and furan moieties significantly impact biological activity. Electron-donating groups (EDGs) generally enhance potency, while electron-withdrawing groups (EWGs) tend to diminish it .

Table 1: Biological Activity Summary

Activity TypeCell Line TestedIC50 (µM)Reference
AnticancerMCF-70.12
AnticancerA5490.79
AnticancerU9375.51
AntimicrobialE. coli<10
AntimicrobialPseudomonas aeruginosa<10

Table 2: Structure-Activity Relationship Insights

Compound VariantSubstituentsObserved Activity
(E)-4-(5-(2-cyano-2-(1-methyl...)Methyl on benzoimidazoleHigh
(E)-4-(5-(2-cyano...)Ethyl on benzoimidazoleModerate
Unsubstituted variantNo additional groupsLow

Case Study 1: In Vitro Efficacy

A study evaluated the in vitro efficacy of the compound against human breast adenocarcinoma cells (MCF-7). The results indicated that treatment with the compound led to significant reductions in cell viability, correlating with increased levels of pro-apoptotic markers such as p53 and cleaved caspase-3 .

Case Study 2: Antimicrobial Testing

In a comparative study against common pathogens, (E)-4-(5-(2-cyano...) exhibited lower minimum inhibitory concentrations (MICs) than traditional antibiotics, suggesting its potential as an alternative therapeutic agent in treating resistant bacterial infections .

Q & A

Q. What synthetic strategies are recommended for preparing this compound?

  • Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including:
  • Step 1: Formation of the benzoimidazole core via condensation of 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde with a cyanoacetate derivative under acidic conditions (e.g., acetic acid), as seen in analogous imidazole syntheses .
  • Step 2: Coupling the vinyl-furan moiety through a Wittig or Heck reaction to introduce the (E)-vinyl linkage. For example, highlights the use of ethenyl-furan derivatives in similar frameworks.
  • Step 3: Sulfonylation of the benzene ring using benzenesulfonamide in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) .
  • Purification: Recrystallization from ethanol or methanol, as demonstrated in for structurally related compounds.

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer:
  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (based on guidelines for benzoimidazole derivatives in ).
  • Ventilation: Use a fume hood to avoid inhalation of fine particles.
  • Storage: Store in a cool, dry place (<25°C) in airtight containers to prevent degradation .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. Which spectroscopic techniques are optimal for structural characterization?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H/¹³C NMR to confirm the (E)-vinyl configuration and substituent positions (e.g., furan protons at δ 6.3–7.2 ppm and sulfonamide protons at δ 7.5–8.0 ppm) .
  • FTIR: Identify key functional groups (e.g., cyano stretch at ~2200 cm⁻¹, sulfonamide S=O at ~1150–1350 cm⁻¹) .
  • X-ray Crystallography: For definitive structural confirmation, as shown in for imidazole derivatives (e.g., crystallization in ethanol/water mixtures).

Advanced Research Questions

Q. How can computational methods like DFT elucidate electronic properties and reactivity?

  • Methodological Answer:
  • DFT Calculations: Optimize the molecular geometry using Gaussian or ORCA software to analyze frontier molecular orbitals (HOMO/LUMO), predicting charge-transfer interactions and reactive sites .
  • Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO or water) to study aggregation behavior or stability, as applied in for benzoxazole derivatives.
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to hypothesize binding modes .

Q. How can researchers address contradictions in reported biological activity data?

  • Methodological Answer:
  • Experimental Replication: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, emphasizes controlled environmental factors in toxicity studies.
  • Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables.
  • Dose-Response Curves: Establish EC₅₀/IC₅₀ values under uniform protocols to validate activity trends .

Q. What challenges arise in crystallizing this compound for structural analysis?

  • Methodological Answer:
  • Solvent Selection: Test polar aprotic solvents (e.g., DMF, acetonitrile) or mixed systems (ethanol/water) to improve crystal growth, as in and .
  • Temperature Gradients: Use slow evaporation at 4°C to enhance lattice formation.
  • Polymorphism Screening: Employ differential scanning calorimetry (DSC) to detect multiple crystalline forms .

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